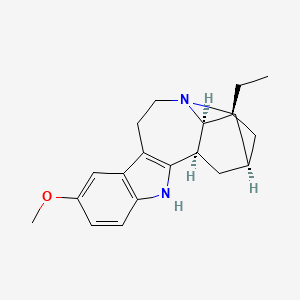

10-Methoxyibogamine

Description

Properties

Key on ui mechanism of action |

... In this study, /researchers/ first characterized the actions of ibogaine on ethanol self-administration in rodents. Ibogaine decreased ethanol intake by rats in two-bottle choice and operant self-administration paradigms. Ibogaine also reduced operant self-administration of ethanol in a relapse model. Next, /the researchers/ identified a molecular mechanism that mediates the desirable activities of ibogaine on ethanol intake. Microinjection of ibogaine into the ventral tegmental area (VTA), but not the substantia nigra, reduced self-administration of ethanol, and systemic administration of ibogaine increased the expression of glial cell line-derived neurotrophic factor (GDNF) in a midbrain region that includes the VTA. In dopaminergic neuron-like SHSY5Y cells, ibogaine treatment upregulated the GDNF pathway as indicated by increases in phosphorylation of the GDNF receptor, Ret, and the downstream kinase, ERK1 (extracellular signal-regulated kinase 1). Finally, the ibogaine-mediated decrease in ethanol self-administration was mimicked by intra-VTA microinjection of GDNF and was reduced by intra-VTA delivery of anti-GDNF neutralizing antibodies. Together, these results suggest that GDNF in the VTA mediates the action of ibogaine on ethanol consumption. These findings highlight the importance of GDNF as a new target for drug development for alcoholism that may mimic the effect of ibogaine against alcohol consumption but avoid the negative side effects. Ibogaine (Endabuse) is a psychoactive indole alkaloid found in the West African shrub, Tabernanthe iboga. This drug interrupts cocaine and amphetamine abuse and has been proposed for treatment of addiction to these stimulants. However, the mechanism of action that explains its pharmacological properties is unclear. Since previous studies demonstrated differential effects of psychotomimetic drugs (cocaine and methamphetamine) on neuropeptides such as neurotensin (NT), the present study was designed to determine: (1) the effects of ibogaine on striatal, nigral, cortical, and accumbens neurotensin-like immunoreactivity (NTLI); (2) the effects of selective dopamine antagonists on ibogaine-induced changes in NT concentrations in these brain areas; and (3) the effects of ibogaine pretreatment on cocaine-induced changes in striatal, nigral, cortical and accumbens NTLI content. Ibogaine treatments profoundly affected NT systems by increasing striatal, nigral, and accumbens NTLI content 12 h after the last drug administration. In contrast, NTLI concentrations were not significantly increased in the frontal cortex after ibogaine treatment. The ibogaine-induced increases in NTLI in striatum, nucleus accumbens and substantia nigra were blocked by coadministration of the selective D1 receptor antagonist, SCH 23390. The D2 receptor antagonist, eticlopride, blocked the ibogaine-induced increase in nigral NTLI, but not in striatum and nucleus accumbens. Ibogaine pretreatment significantly blocked the striatal and nigral increases of NTLI resulting from a single cocaine administration. Whereas many of the responses by NT systems to ibogaine resembled those which occur after cocaine, there were also some important differences. These data suggest that NT may contribute to an interaction between ibogaine and the DA system and may participate in the pharmacological actions of this drug. Ibogaine, a putative antiaddictive drug, is remarkable in its apparent ability to downgrade withdrawal symptoms and drug craving for extended periods of time after a single dose. Ibogaine acts as a non-competitive NMDA receptor antagonist, while NMDA has been implicated in long lasting changes in neuronal function and in the physiological basis of drug addiction. The purpose of this study was to verify if persistent changes in NMDA receptors could be shown in vivo and in vitro after a single administration of ibogaine. The time course of ibogaine effects were examined on NMDA-induced seizures and (3)H MK-801 binding to cortical membranes in mice 30 min, 24, 48, and 72 hr post treatment. Ibogaine (80 mg/kg, ip) was effective in inhibiting convulsions induced by NMDA at 24 and 72 hours post administration. Likewise, (3)H MK-801 binding was significantly decreased at 24 and 72 hr post ibogaine. No significant differences from controls were found at 30 min or 48 h post ibogaine. This long lasting and complex pattern of modulation of NMDA receptors prompted by a single dose of ibogaine may be associated to its antiaddictive properties. The iboga alkaloids are a class of small molecules defined structurally on the basis of a common ibogamine skeleton, some of which modify opioid withdrawal and drug self-administration in humans and preclinical models. These compounds may represent an innovative approach to neurobiological investigation and development of addiction pharmacotherapy. In particular, the use of the prototypic iboga alkaloid ibogaine for opioid detoxification in humans raises the question of whether its effect is mediated by an opioid agonist action, or if it represents alternative and possibly novel mechanism of action. The aim of this study was to independently replicate and extend evidence regarding the activation of mu-opioid receptor (MOR)-related G proteins by iboga alkaloids. Ibogaine, its major metabolite noribogaine, and 18-methoxycoronaridine (18-MC), a synthetic congener, were evaluated by agonist-stimulated guanosine-5'-O-(gamma-thio)-triphosphate (((35)S)GTPyS) binding in cells overexpressing the recombinant MOR, in rat thalamic membranes, and autoradiography in rat brain slices. In rat thalamic membranes ibogaine, noribogaine and 18-MC were MOR antagonists with functional Ke values ranging from 3 uM (ibogaine) to 13 uM (noribogaine and 18MC). Noribogaine and 18-MC did not stimulate ((35)S)GTPyS binding in Chinese hamster ovary cells expressing human or rat MORs, and had only limited partial agonist effects in human embryonic kidney cells expressing mouse MORs. Ibogaine did not did not stimulate ((35)S)GTPyS binding in any MOR expressing cells. Noribogaine did not stimulate ((35)S)GTPyS binding in brain slices using autoradiography. An MOR agonist action does not appear to account for the effect of these iboga alkaloids on opioid withdrawal. Taken together with existing evidence that their mechanism of action also differs from that of other non-opioids with clinical effects on opioid tolerance and withdrawal, these findings suggest a novel mechanism of action, and further justify the search for alternative targets of iboga alkaloids. For more Mechanism of Action (Complete) data for Ibogaine (12 total), please visit the HSDB record page. |

|---|---|

Molecular Formula |

C20H26N2O |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

(1R,15S,17S,18S)-17-ethyl-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene |

InChI |

InChI=1S/C20H26N2O/c1-3-13-8-12-9-17-19-15(6-7-22(11-12)20(13)17)16-10-14(23-2)4-5-18(16)21-19/h4-5,10,12-13,17,20-21H,3,6-9,11H2,1-2H3/t12-,13-,17-,20-/m0/s1 |

InChI Key |

HSIBGVUMFOSJPD-NXWOVTFFSA-N |

SMILES |

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC |

Isomeric SMILES |

CC[C@H]1C[C@H]2C[C@@H]3[C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC |

Canonical SMILES |

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC |

melting_point |

148 °C Crystals from ethyl acetate. mp: 132 °C /Ibopamine hydrochloride/ |

solubility |

Soluble in chloroform |

Origin of Product |

United States |

Foundational & Exploratory

Unlocking Antidepressant Potential: A Technical Guide to the Mechanism of Action of 10-Methoxyibogamine

For Immediate Release

This technical guide provides an in-depth analysis of the multimodal mechanism of action underlying the antidepressant effects of 10-methoxyibogamine, a psychoactive indole alkaloid derived from the West African shrub Tabernanthe iboga. As a structural analog of ibogaine, this compound is garnering significant interest within the scientific and drug development communities for its potential to offer novel therapeutic strategies for mood disorders. This document, intended for researchers, scientists, and drug development professionals, synthesizes current preclinical data, delineates key signaling pathways, and details relevant experimental methodologies.

Executive Summary

This compound, with the chemical formula C₂₀H₂₆N₂O, exerts its antidepressant effects through a complex and multifaceted pharmacological profile.[1] Unlike traditional antidepressants that often target a single neurotransmitter system, this compound engages multiple critical pathways implicated in the pathophysiology of depression. The core mechanisms responsible for its therapeutic potential include:

-

Serotonin System Modulation: Potent, non-competitive inhibition of the serotonin transporter (SERT), leading to increased synaptic serotonin availability.

-

Glutamatergic System Regulation: Antagonism of the N-methyl-D-aspartate (NMDA) receptor, a mechanism associated with rapid antidepressant effects.

-

Neurotrophic Factor Upregulation: Stimulation of crucial growth factors, including Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell line-Derived Neurotrophic Factor (GDNF), which promote neuroplasticity and neuronal survival.

-

Opioid Receptor Interaction: Engagement with kappa (κ) and mu (μ) opioid receptors, which play a role in mood regulation.

This guide will dissect each of these mechanisms, presenting quantitative data in structured tables, outlining experimental protocols, and providing visual diagrams of the key signaling cascades.

Core Mechanisms of Action

The antidepressant properties of this compound are not attributed to a single target but rather to a synergistic interplay across several neurochemical systems. The following sections explore these primary mechanisms.

Serotonin Transporter (SERT) Inhibition

A primary mechanism of action for this compound and its parent compound, ibogaine, is the potent inhibition of the serotonin transporter (SERT).[1][2][3] This action is analogous to that of Selective Serotonin Reuptake Inhibitors (SSRIs), the most common class of antidepressants. By blocking SERT, the reuptake of serotonin from the synaptic cleft is inhibited, leading to elevated extracellular serotonin levels and enhanced serotonergic neurotransmission.[4][5]

Uniquely, ibogaine acts as a non-competitive inhibitor of SERT.[6] Unlike SSRIs which are competitive inhibitors, ibogaine is proposed to bind to a distinct site on the transporter, stabilizing it in an inward-open or cytoplasm-facing conformation.[2][6] This distinct mechanism of inhibition may contribute to a different and potentially more robust therapeutic profile compared to traditional antidepressants.

NMDA Receptor Antagonism

This compound functions as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] This is a significant mechanism, as NMDA receptor antagonists like ketamine have demonstrated rapid and robust antidepressant effects, particularly in treatment-resistant depression.[7] Ibogaine acts as an open-channel blocker, binding within the receptor's ionophore at the phencyclidine (PCP) site, thereby inhibiting ion flow.[8][9][10][11] This action is use- and voltage-dependent.[9][11]

The antagonism of NMDA receptors is thought to produce antidepressant effects by modulating glutamate signaling, which in turn leads to a surge in the expression of neurotrophic factors such as BDNF, ultimately promoting synaptogenesis and reversing stress-induced neuronal atrophy.

Upregulation of Neurotrophic Factors

A crucial downstream effect of this compound's primary actions is the upregulation of key neurotrophic factors, which are proteins that support the growth, survival, and differentiation of neurons.

-

Glial Cell line-Derived Neurotrophic Factor (GDNF): Systemic administration of ibogaine has been shown to increase the expression of GDNF in the ventral tegmental area (VTA).[1] This effect is mediated through the GDNF receptor Ret and the downstream ERK1 kinase pathway.[1] GDNF is vital for the health and function of dopaminergic neurons, which are implicated in reward and motivation circuits often dysregulated in depression.

-

Brain-Derived Neurotrophic Factor (BDNF): Ibogaine and related compounds are known to modify the expression of BDNF.[12][13] BDNF is essential for neuroplasticity, learning, and memory. Increased BDNF signaling is a well-established downstream mechanism for many antidepressant drugs, leading to enhanced neuronal survival and function.

Opioid Receptor Modulation

Ibogaine and its analogs demonstrate affinity for both kappa (κ) and mu (μ) opioid receptors.[1][14] While its affinity is generally in the low micromolar range, this interaction is pharmacologically relevant. Agonism at the κ-opioid receptor, in particular, has been linked to antidepressant effects.[1] The interaction with μ-opioid receptors may contribute to the modulation of withdrawal symptoms and affective states.[15]

Quantitative Data: Receptor Binding and Transporter Inhibition

The following tables summarize the available quantitative data for ibogaine and its primary metabolite, noribogaine. This data serves as a strong proxy for the pharmacological activity of this compound.

| Target | Ligand | Assay Type | K_i_ (Inhibition Constant) | Reference(s) |

| NMDA Receptor (PCP Site) | Ibogaine | [³H]TCP Binding (Rat Forebrain) | 1.5 µM | [8][9] |

| Ibogaine | [³H]MK-801 Binding (Rat Cortex) | High Affinity: 0.01-0.05 µM | [10] | |

| Low Affinity: 2-4 µM | [10] | |||

| μ-Opioid Receptor | Ibogaine | [³H]-Naloxone Binding | High Affinity: ~130 nM | [1][15] |

| (Mouse Forebrain) | Low Affinity: 4 µM | [1][15] | ||

| κ-Opioid Receptor | Ibogaine | Radioligand Binding | ~2 µM | [15] |

| Sigma-2 Receptor | Ibogaine | Radioligand Binding | 201 nM | [12] |

| Table 1: Receptor Binding Affinities (K_i_) |

| Target | Ligand | Assay Type | IC₅₀ (Half Maximal Inhibitory Conc.) | Reference(s) |

| Serotonin Transporter (SERT) | Ibogaine | [³H]5-HT Uptake (Rat Synaptosomes) | 2.6 µM | [4] |

| Dopamine Transporter (DAT) | Ibogaine | [³H]DA Uptake (Rat Synaptosomes) | 20 µM | [4] |

| NMDA Receptor Current | Ibogaine | Whole-cell recording (Rat Hippocampal Neurons) | 3.1 µM (at -60 mV) | [11] |

| Table 2: Transporter and Channel Inhibition (IC₅₀) |

| Target | Ligand | Assay Type | Functional K_e_ / K_i_ (µM) | Reference(s) |

| μ-Opioid Receptor | Ibogaine | [³⁵S]GTPγS Binding (Antagonist) | 3.05 | [14] |

| Noribogaine | [³⁵S]GTPγS Binding (Antagonist) | 13.3 | [14] | |

| Table 3: Functional Opioid Receptor Activity |

Signaling Pathways & Visualizations

The complex interplay of this compound with its molecular targets initiates several downstream signaling cascades crucial to its antidepressant effect. The following diagrams, rendered in DOT language, illustrate these key pathways.

Methodologies of Key Experiments

The quantitative data and mechanistic insights presented in this guide are derived from a range of established preclinical assays. Detailed below are the methodologies for key experiments.

Radioligand Binding Assays

These assays are the gold standard for determining the affinity of a compound for a specific receptor.

-

Objective: To determine the inhibition constant (K_i_) of this compound for targets like the NMDA, opioid, and sigma receptors.

-

Protocol:

-

Membrane Preparation: Brain tissue (e.g., rat cortex, cerebellum) is homogenized and centrifuged to prepare a membrane fraction rich in the target receptors.[10]

-

Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [³H]MK-801 for the NMDA PCP site, [³H]-naloxone for μ-opioid receptors) at a fixed concentration, and varying concentrations of the unlabeled test compound (this compound).[10][15]

-

Separation: After reaching equilibrium, the bound and free radioligand are separated via rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The K_i_ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

Synaptosome Neurotransmitter Uptake Assays

This method assesses a compound's ability to inhibit the reuptake of neurotransmitters into presynaptic terminals.

-

Objective: To determine the IC₅₀ value of this compound for the serotonin (SERT) and dopamine (DAT) transporters.

-

Protocol:

-

Synaptosome Preparation: Brain regions rich in the target transporter (e.g., striatum for DAT, cortex for SERT) are homogenized in a sucrose solution. The homogenate undergoes differential centrifugation to isolate a crude synaptosomal pellet (P2), which contains resealed presynaptic nerve terminals.[4]

-

Pre-incubation: The synaptosomes are resuspended in an appropriate buffer and pre-incubated with various concentrations of the test compound.

-

Uptake Initiation: Uptake is initiated by adding a radiolabeled neurotransmitter (e.g., [³H]5-HT or [³H]DA).[4]

-

Termination: The reaction is stopped after a short incubation period (e.g., 1-3 minutes) by rapid filtration, washing away the free radiolabeled neurotransmitter.

-

Analysis: The radioactivity retained by the synaptosomes is quantified to determine the rate of uptake. The IC₅₀ value is calculated from the concentration-response curve.

-

[³⁵S]GTPγS Binding Assay

This is a functional assay that measures G-protein activation following receptor stimulation, allowing for the characterization of ligands as agonists, antagonists, or inverse agonists.

-

Objective: To determine the functional activity (e.g., antagonist properties) of this compound at G-protein coupled receptors, such as opioid receptors.

-

Protocol:

-

Membrane Preparation: Membranes from cells overexpressing the receptor of interest (e.g., HEK 293-mMOR cells) or from brain tissue (e.g., rat thalamus) are prepared.[14]

-

Incubation: The membranes are incubated in a buffer containing Mg²⁺, GDP, the test compound, and a non-hydrolyzable GTP analog, [³⁵S]GTPγS. To test for antagonist activity, a known agonist (e.g., DAMGO) is included in the incubation mixture along with varying concentrations of the test compound.[14]

-

Termination and Filtration: The assay is terminated by rapid vacuum filtration, and filters are washed to remove unbound [³⁵S]GTPγS.[14]

-

Quantification: The amount of [³⁵S]GTPγS bound to the Gα subunits is measured by scintillation counting.

-

Analysis: An increase in [³⁵S]GTPγS binding indicates agonism. A rightward shift in the agonist's concentration-response curve in the presence of the test compound indicates competitive antagonism, from which a functional equilibrium constant (K_e_) can be calculated.[14]

-

Forced Swim Test (FST)

The FST is a widely used behavioral assay in rodents to screen for antidepressant-like activity.

-

Objective: To assess the antidepressant efficacy of this compound in an animal model of behavioral despair.

-

Protocol:

-

Apparatus: A transparent cylindrical tank is filled with water (24-30°C) to a depth where the animal (mouse or rat) cannot touch the bottom or escape.

-

Procedure: Animals are administered the test compound or vehicle at a predetermined time before the test. Each animal is then placed individually into the water-filled cylinder for a set period, typically 6 minutes.

-

Behavioral Scoring: The session is video-recorded. An observer, often blind to the treatment conditions, scores the animal's behavior. The key measure is the duration of immobility, where the animal ceases struggling and makes only the minimal movements necessary to keep its head above water.

-

Interpretation: A significant reduction in the duration of immobility is interpreted as an antidepressant-like effect.

-

Conclusion and Future Directions

This compound presents a compelling profile as a potential next-generation antidepressant. Its multifaceted mechanism of action, targeting SERT, NMDA receptors, and neurotrophic factor pathways, distinguishes it from currently available treatments and suggests it may offer a more rapid onset and broader efficacy. The data from its parent compound, ibogaine, provide a strong foundation for its continued development.

Future research should focus on obtaining a complete pharmacological profile specific to this compound, including comprehensive receptor binding affinities and functional data. Further preclinical studies are warranted to confirm its antidepressant and anxiolytic effects in various animal models and to establish a favorable safety profile, particularly concerning the cardiotoxic risks associated with ibogaine.[16] The elucidation of its unique interaction with SERT and its ability to robustly stimulate neuroplasticity pathways positions this compound as a high-priority candidate for translation into clinical trials for mood disorders.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Serotonin transporter-ibogaine complexes illuminate mechanisms of inhibition and transport - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. The effects of ibogaine on dopamine and serotonin transport in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ibogaine | C20H26N2O | CID 197060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]

- 7. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. NMDA antagonist properties of the putative antiaddictive drug, ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of Ibogaine on the Various Sites of the NMDA Receptor Complex and Sigma Binding Sites in Rat Braina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ibogaine block of the NMDA receptor: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. biorxiv.org [biorxiv.org]

- 14. Effect of Iboga Alkaloids on µ-Opioid Receptor-Coupled G Protein Activation | PLOS One [journals.plos.org]

- 15. High affinity ibogaine binding to a mu opioid agonist site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ibogaine Inspires New Treatments for Addiction and Depression | UC San Francisco [ucsf.edu]

A Technical Guide to the Synthesis and Structural Characterization of 10-Methoxyibogamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and structural characterization of 10-methoxyibogamine, an indole alkaloid of significant interest for its potential therapeutic applications. This document details a modern synthetic route, outlines rigorous characterization methodologies, and presents key analytical data in a clear, structured format to support research and development efforts in the fields of medicinal chemistry and pharmacology.

Synthesis of this compound

The total synthesis of this compound, also widely known as ibogaine, has been the subject of extensive research, with several strategies developed to construct its complex pentacyclic core.[1][2] A notable and efficient approach involves a gram-scale synthesis that can be completed in a limited number of steps, making it amenable for producing significant quantities of the material for further study.[3][4]

A key strategy in modern syntheses is the late-stage introduction of the indole ring, which allows for the synthesis of various analogs by modifying the final reaction partner.[3] One such approach utilizes a reductive-Heck type cyclization to form the seven-membered indoloazepine ring, a core feature of the iboga alkaloid skeleton.[1]

Key Synthetic Strategy: Late-Stage Fischer Indolization

An efficient and modular synthesis of (±)-ibogaine has been reported, proceeding in seven steps from pyridine with a significant overall yield.[4] This strategy enables the production of gram-scale quantities of the final compound.[4] A pivotal step in this synthetic route is the Fischer indolization, which constructs the indole ring system late in the synthesis.[3] This approach provides flexibility for the creation of various analogs by simply altering the hydrazine reagent used in this final step.[3][5]

Experimental Protocol: Illustrative Key Transformation

While numerous synthetic routes to this compound have been published, a common feature is the careful construction of the intricate isoquinuclidine core and the subsequent formation of the tetracyclic ring system. The following is a generalized representation of a key transformation inspired by published methodologies.

Step: Reductive Heck Cyclization for Azepinoindole Formation [1][2]

-

Starting Material: A suitably substituted 2-iodo-indole precursor linked to an isoquinuclidine moiety.[1]

-

Reagents and Conditions: The cyclization can be achieved using a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), in the presence of a phosphine ligand and a reducing agent. The reaction is typically carried out in an appropriate organic solvent under inert atmosphere and at elevated temperatures.[1]

-

Reaction Progress: The intramolecular reductive-Heck reaction facilitates the formation of the seven-membered azepine ring, fusing it to the indole core to yield the characteristic iboga alkaloid skeleton.[1]

-

Work-up and Purification: Following the completion of the reaction, a standard aqueous work-up is performed to remove inorganic salts and other water-soluble impurities. The crude product is then purified using column chromatography on silica gel to isolate the desired this compound.

Structural Characterization

The unambiguous structural elucidation of this compound is crucial for confirming its identity and purity. This is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the molecular structure of this compound, providing detailed information about the chemical environment of each hydrogen and carbon atom.[6][8]

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CD₃OD) [9]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.19 | d, J=8.6 Hz | 1H | Ar-H |

| 6.81 | d, J=2.3 Hz | 1H | Ar-H |

| 6.69 | dd, J=8.6, 2.4 Hz | 1H | Ar-H |

| 3.80 | s | 3H | -OCH₃ |

| 3.30-3.10 | m | 2H | -NCH₂- |

| 3.05-2.90 | m | 2H | -NCH₂- |

| 2.85-2.70 | m | 1H | -CH- |

| 2.00-1.80 | m | 2H | -CH₂- |

| 1.75-1.55 | m | 2H | -CH₂- |

| 1.40-1.20 | m | 2H | -CH₂- |

| 0.95 | t, J=7.4 Hz | 3H | -CH₂CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound [7][8]

| Chemical Shift (δ) ppm | Carbon Type |

| 154.2 | C |

| 137.9 | C |

| 131.8 | C |

| 122.8 | CH |

| 112.5 | C |

| 111.9 | CH |

| 100.2 | CH |

| 56.4 | CH₃ |

| 54.7 | CH |

| 53.0 | CH₂ |

| 49.9 | CH₂ |

| 36.4 | C |

| 31.5 | CH₂ |

| 30.8 | CH |

| 29.5 | CH₂ |

| 22.7 | CH₂ |

| 12.0 | CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its structure.[10] Under electron ionization (EI), the molecule undergoes characteristic fragmentation.

Table 3: Mass Spectrometry Data for this compound [10][11]

| m/z | Relative Intensity (%) | Putative Fragment |

| 310 | 100 | [M]⁺ |

| 295 | 20 | [M-CH₃]⁺ |

| 281 | 15 | [M-C₂H₅]⁺ |

| 225 | 30 | [M-C₄H₉N]⁺ |

| 195 | 25 | Further fragmentation |

| 136 | 40 | Indole fragment |

Visualizing the Process

To better illustrate the workflow, the following diagrams outline the synthetic pathway and the structural characterization process.

Caption: A simplified synthetic pathway to this compound.

Caption: Workflow for the structural characterization of this compound.

References

- 1. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]

- 2. researchgate.net [researchgate.net]

- 3. Efficient and Modular Synthesis of Ibogaine and Related Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | Benchchem [benchchem.com]

- 7. The Anti-Addiction Drug Ibogaine and the Heart: A Delicate Relation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. swgdrug.org [swgdrug.org]

- 10. researchgate.net [researchgate.net]

- 11. Liquid chromatography-electrospray mass spectrometry determination of ibogaine and noribogaine in human plasma and whole blood. Application to a poisoning involving Tabernanthe iboga root - PubMed [pubmed.ncbi.nlm.nih.gov]

pharmacological profile of 10-Methoxyibogamine and its metabolites

An In-depth Technical Guide to the Pharmacological Profile of 10-Methoxyibogamine and its Metabolites

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, more commonly known as ibogaine, is a psychoactive indole alkaloid derived from the root bark of the West African shrub Tabernanthe iboga.[1][2] It is structurally classified as an organic heteropentacyclic compound.[1] Ibogaine has garnered significant scientific interest for its potential anti-addictive properties, reportedly attenuating withdrawal symptoms and reducing drug cravings for extended periods after a single administration.[3][4][5]

The pharmacological profile of ibogaine is complex, characterized by its interaction with a wide array of central nervous system targets.[4][6][7] Its effects are not attributed to a single mechanism but rather to a broad spectrum of activity across multiple neurotransmitter systems.[4] Furthermore, ibogaine is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its principal and long-lasting active metabolite, 12-hydroxyibogamine, also known as noribogaine.[2][8][9] This metabolite is crucial to the overall pharmacological effect, exhibiting its own distinct profile and contributing significantly to the long-term actions of ibogaine treatment.[1][2][5][9]

This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its primary metabolite, noribogaine. It includes a detailed summary of their binding affinities and functional activities at key neurological targets, outlines the experimental protocols used to determine these properties, and visualizes the core metabolic and signaling pathways.

Metabolism of this compound (Ibogaine)

The primary metabolic pathway for ibogaine is O-demethylation to noribogaine (12-hydroxyibogamine). This biotransformation is predominantly catalyzed by the CYP2D6 enzyme in the liver.[2] Genetic variations in CYP2D6 can significantly impact the rate of this conversion, leading to inter-individual differences in the pharmacokinetic profiles of both the parent compound and its active metabolite.[6] Noribogaine exhibits a much longer plasma half-life (28–49 hours in humans) compared to ibogaine (around 7.5 hours), suggesting its critical role in the sustained therapeutic effects observed after ibogaine administration.[6][9]

Caption: Metabolic conversion of Ibogaine to its primary active metabolite, Noribogaine.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional activities (IC50, Ke) of ibogaine and its metabolite noribogaine at various receptors and transporters.

Table 1: Opioid Receptor Binding Profile

| Compound | Receptor Subtype | Binding Affinity (Ki) | Functional Activity | Reference |

|---|---|---|---|---|

| Ibogaine | Mu (µ) | 2.0 ± 0.15 µM | Antagonist (Ke = 3 µM) | [6][7][10] |

| Kappa (κ) | 2.2 ± 0.10 µM | - | [6][7] | |

| Delta (δ) | >10 µM | - | [7] | |

| Noribogaine | Mu (µ) | Moderate Affinity | Low Efficacy Partial Agonist | [10] |

| | Kappa (κ) | High Affinity (nM range) | - |[11] |

Table 2: NMDA Receptor Binding Profile

| Compound | Receptor Site | Binding Affinity (Ki) | Functional Activity | Reference |

|---|---|---|---|---|

| Ibogaine | MK-801 Site | 3.1 ± 0.30 µM | Non-competitive Antagonist | [7][12] |

| Noribogaine | MK-801 Site | ~12 - 18 µM | Non-competitive Antagonist |[12] |

Table 3: Nicotinic Acetylcholine Receptor (nAChR) Profile

| Compound | Receptor Subtype | Binding Affinity (Ki) | Functional Activity (IC50) | Reference |

|---|---|---|---|---|

| Ibogaine | α3β4 | 1.05 ± 0.12 µM | 0.95 ± 0.13 µM | [7] |

| | α4β2 | - | 1-5 µM |[7] |

Table 4: Monoamine Transporter & Receptor Profile

| Compound | Target | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| Ibogaine | Serotonin Transporter (SERT) | 4.1 ± 0.83 µM | [7] |

| Dopamine Transporter (DAT) | Moderate Affinity | [4] | |

| 5-HT2 Receptor | Moderate Affinity | [4] | |

| 5-HT3 Receptor | 2.6 ± 0.23 µM | [7] |

| Noribogaine | Serotonin Transporter (SERT) | Potent Inhibitor |[1] |

Table 5: Other Receptor Binding Profiles for Ibogaine

| Target | Binding Affinity (Ki) | Reference |

|---|---|---|

| Sigma-2 (σ2) Receptor | 0.4 ± 0.036 µM | [7] |

| Muscarinic M1 Receptor | 16 ± 1.0 µM | [7] |

| Sodium Channel | 3.6 ± 0.35 µM |[7] |

Signaling Pathways and Mechanisms of Action

Ibogaine's complex pharmacological profile suggests it does not act through a single signaling pathway but rather modulates multiple systems simultaneously. Its putative anti-addictive effects may stem from the integration of these actions. Noribogaine, with its high affinity for opioid receptors and potent serotonin reuptake inhibition, likely contributes significantly to the attenuation of withdrawal and craving.

Caption: Key molecular targets and downstream effects of Ibogaine and Noribogaine.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the pharmacological profile of novel compounds. Below are outlines of standard experimental protocols relevant to the data presented.

Radioligand Receptor Binding Assay (General Protocol)

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

-

Objective: To measure the displacement of a specific high-affinity radiolabeled ligand from a receptor by an unlabeled test compound (e.g., ibogaine).

-

Materials:

-

Cell membranes or tissue homogenates expressing the receptor of interest (e.g., rat thalamic membranes for opioid receptors).[10]

-

Radioligand specific to the receptor (e.g., [3H]DAMGO for µ-opioid receptors).[13]

-

Test compound (ibogaine, noribogaine) at various concentrations.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).[13]

-

Filtration apparatus with glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubation: In assay tubes, combine the cell membranes, a fixed concentration of radioligand (typically at or below its Kd value), and varying concentrations of the test compound.[14]

-

Total & Non-specific Binding: Prepare control tubes. "Total binding" tubes contain only membranes and radioligand. "Non-specific binding" tubes contain membranes, radioligand, and a high concentration of an unlabeled competing ligand to saturate all specific binding sites.[14]

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.[13]

-

Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

-

Caption: Experimental workflow for a radioligand receptor binding assay.

[35S]GTPγS Binding Functional Assay

This assay measures the functional activation of G-protein coupled receptors (GPCRs) by agonists, partial agonists, or antagonists.

-

Objective: To quantify the ability of a test compound to stimulate G-protein activation (agonist activity) or inhibit agonist-stimulated activation (antagonist activity).

-

Principle: Inactive G-proteins are bound to GDP. Upon GPCR activation by an agonist, GDP is exchanged for GTP. The non-hydrolyzable GTP analog, [35S]GTPγS, is used to trap the G-protein in its active state, and the amount of incorporated radioactivity is measured.

-

Materials:

-

Cell membranes expressing the GPCR of interest (e.g., HEK 293 cells expressing µ-opioid receptors).[10]

-

[35S]GTPγS.

-

GDP.

-

Test compound and a known full agonist (e.g., DAMGO).

-

Assay buffer.

-

-

Procedure:

-

Agonist Mode: Incubate membranes with varying concentrations of the test compound in the presence of GDP and [35S]GTPγS.[15]

-

Antagonist Mode: Pre-incubate membranes with varying concentrations of the test compound, then add a fixed concentration of a known full agonist along with GDP and [35S]GTPγS.[10]

-

Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a set time.[15]

-

Termination & Filtration: Terminate and filter the reaction as described in the binding assay protocol.

-

Quantification: Measure the amount of bound [35S]GTPγS via scintillation counting.

-

-

Data Analysis:

-

Agonist: Plot stimulated binding vs. log[compound] to determine EC50 (potency) and Emax (efficacy) relative to a full agonist.

-

Antagonist: Plot inhibition of agonist-stimulated binding vs. log[compound] to determine the IC50, from which a functional Ke or Ki value can be calculated.[10]

-

In Vitro Drug Metabolism Assay

This protocol is used to identify metabolites and determine the primary enzymes responsible for a drug's metabolism.

-

Objective: To characterize the metabolic fate of ibogaine and identify the role of specific CYP enzymes.

-

Materials:

-

Test compound (ibogaine).

-

In vitro test system: Pooled human liver microsomes (HLMs) or recombinant human CYP enzymes (e.g., rCYP2D6).[3][16]

-

NADPH regenerating system (cofactor for CYP enzymes).

-

Incubation buffer (e.g., potassium phosphate buffer).

-

Acetonitrile or methanol (for reaction quenching).

-

LC-MS/MS system for analysis.

-

-

Procedure:

-

Incubation: Pre-warm the test system (e.g., HLMs) in buffer.

-

Initiation: Add the test compound, and initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Course: Incubate at 37°C. Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction in each aliquot by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Preparation: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.

-

-

Data Analysis:

-

Metabolite Identification: Analyze the supernatant using LC-MS/MS. Compare the mass spectra and retention times to those of known standards (e.g., noribogaine) or use high-resolution mass spectrometry to propose putative structures for novel metabolites.[17][18]

-

Reaction Phenotyping: To identify the specific enzyme(s) responsible, either use individual recombinant CYP enzymes or perform inhibition assays in HLMs with known selective CYP inhibitors.[17]

-

Conclusion

This compound (ibogaine) and its primary metabolite, noribogaine, exhibit a multifaceted pharmacological profile, interacting with a wide range of neuronal targets. Ibogaine itself demonstrates moderate affinity for opioid, NMDA, and nicotinic receptors, as well as monoamine transporters. The long-acting metabolite, noribogaine, shows a distinct profile with potent activity at the mu and kappa-opioid receptors and as a serotonin reuptake inhibitor. This polypharmacology is believed to be the basis for its observed anti-addictive properties. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further elucidate the complex mechanisms of these compounds or to characterize novel analogs in the pursuit of safer and more effective therapies for substance use disorders.

References

- 1. Ibogaine | C20H26N2O | CID 197060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Receptor binding profile suggests multiple mechanisms of action are responsible for ibogaine's putative anti-addictive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. beta.choopersguide.com [beta.choopersguide.com]

- 6. This compound | Benchchem [benchchem.com]

- 7. What We Have Gained from Ibogaine: α3β4 Nicotinic Acetylcholine Receptor Inhibitors as Treatments for Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmacy.media.uconn.edu [pharmacy.media.uconn.edu]

- 9. researchgate.net [researchgate.net]

- 10. Effect of Iboga Alkaloids on µ-Opioid Receptor-Coupled G Protein Activation | PLOS One [journals.plos.org]

- 11. The Iboga Enigma: The Chemistry and Neuropharmacology of Iboga Alkaloids and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Properties of ibogaine and its principal metabolite (12-hydroxyibogamine) at the MK-801 binding site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3.3. Biology—Opioid Binding Assay [bio-protocol.org]

- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Effect of Iboga Alkaloids on µ-Opioid Receptor-Coupled G Protein Activation | PLOS One [journals.plos.org]

- 16. labcorp.com [labcorp.com]

- 17. bioivt.com [bioivt.com]

- 18. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Preliminary In Vivo Studies of 10-Methoxyibogamine on Rodent Behavior

A comprehensive search of the current scientific literature reveals a significant gap in the in vivo research of 10-Methoxyibogamine's effects on rodent behavior. At present, there are no publicly available studies that specifically investigate the behavioral pharmacology of this particular ibogaine analog.

While the parent compound, ibogaine, and its primary metabolite, noribogaine, have been the subject of numerous preclinical studies exploring their potential in addiction medicine, a specific focus on the 10-methoxy derivative is absent from the current body of research. This lack of data prevents the creation of a detailed technical guide with quantitative data summaries, experimental protocols, and the requested visualizations.

The Landscape of Ibogaine Analog Research

Research into ibogaine analogs is an active field, with scientists modifying the core ibogamine structure to enhance therapeutic properties while minimizing adverse effects such as cardiotoxicity and neurotoxicity. These modifications often involve substitutions at various positions on the indole ring system of the ibogaine molecule.

One of the most studied analogs is 18-methoxycoronaridine (18-MC), which has shown promise in reducing drug self-administration in rodent models for a variety of substances, including morphine, cocaine, and nicotine.[1] Studies on 18-MC and other analogs provide valuable insights into the structure-activity relationships (SAR) of the ibogaine scaffold. For instance, research suggests that modifications to the tryptamine portion of the molecule can significantly alter its pharmacological profile, including its affinity for various neurotransmitter receptors.

Potential Signaling Pathways of Ibogaine Analogs

The mechanisms of action for ibogaine and its analogs are complex and not yet fully elucidated. However, research points to their interaction with multiple neurotransmitter systems. Ibogaine and noribogaine have been shown to interact with:

-

Serotonin (5-HT) systems: Both compounds can interact with serotonin transporters, with noribogaine being a more potent 5-HT uptake inhibitor.[2]

-

Dopamine (DA) systems: Ibogaine can modulate dopamine release in key brain regions associated with reward and addiction.[3]

-

Opioid receptors: Noribogaine has been identified as a partial agonist at µ-opioid and κ-opioid receptors.[4]

-

NMDA receptors: Both ibogaine and noribogaine are known to be antagonists at the N-methyl-D-aspartate (NMDA) receptor.

-

Nicotinic acetylcholine receptors (nAChRs): Ibogaine analogs have been shown to interact with nAChRs.[5]

The following diagram illustrates a generalized overview of potential signaling pathways that could be influenced by ibogaine and its analogs.

Caption: Potential signaling pathways influenced by ibogaine analogs.

Hypothetical Experimental Workflow for Future Studies

Should research on this compound commence, a typical preclinical workflow to assess its effects on rodent behavior would likely involve the following stages:

Caption: A hypothetical workflow for preclinical behavioral studies.

Conclusion and Future Directions

The absence of research on this compound presents both a challenge and an opportunity. While it is not possible to provide a data-driven technical guide at this time, the existing literature on ibogaine and its other analogs lays a strong foundation for future investigations.

Researchers and drug development professionals interested in this specific compound are encouraged to initiate preliminary in vivo studies to characterize its behavioral profile. Such studies would be crucial in determining if the 10-methoxy substitution offers any advantages over other ibogaine analogs in terms of efficacy and safety. Key areas for initial investigation would include its effects on locomotor activity, its potential for abuse liability, and its efficacy in models of substance use disorders. The methodologies and findings from studies on compounds like 18-MC would serve as a valuable reference point for designing these initial experiments.

Until such research is conducted and published, any discussion on the in vivo effects of this compound on rodent behavior remains speculative. The scientific community awaits empirical data to fill this knowledge gap.

References

- 1. What We Have Gained from Ibogaine: α3β4 Nicotinic Acetylcholine Receptor Inhibitors as Treatments for Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo neurobiological effects of ibogaine and its O-desmethyl metabolite, 12-hydroxyibogamine (noribogaine), in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ibogaine and addiction in the animal model, a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular and Functional Imaging Studies of Psychedelic Drug Action in Animals and Humans [mdpi.com]

- 5. Structure-activity relationship of ibogaine analogs interacting with nicotinic acetylcholine receptors in different conformational states - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Receptor Binding Affinity of 10-Methoxyibogamine at the Serotonin Transporter

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of 10-methoxyibogamine, a psychoactive indole alkaloid, at the serotonin transporter (SERT). The document provides a comprehensive overview of its binding characteristics, detailed experimental protocols for assessing its affinity, and a visualization of the associated signaling pathways.

Core Concept: Non-Competitive Inhibition and Conformational Stabilization

This compound, also known as ibogaine, is a notable inhibitor of the serotonin transporter. Unlike many conventional serotonin reuptake inhibitors (SSRIs) that act as competitive inhibitors, this compound exhibits a non-competitive or uncompetitive binding mechanism.[1][2][3][4] This means it does not directly compete with serotonin for the primary binding site but rather binds to a distinct, allosteric site on the transporter.[2][3] This interaction stabilizes the transporter in an inward-facing conformation, effectively trapping it and preventing the reuptake of serotonin from the synaptic cleft.[2][3][4][5][6] This unique mechanism of action underlies its complex pharmacological profile.

Quantitative Binding Affinity of this compound at the Serotonin Transporter

The binding affinity of this compound for the serotonin transporter has been quantified in several studies, yielding a range of inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) values. These values, summarized in the table below, provide a quantitative measure of the compound's potency at SERT.

| Parameter | Value (µM) | Radioligand | Cell Line/System | Reference |

| Ki | ~0.7 | Not Specified | Not Specified | [7] |

| Ki | 2.26 ± 0.57 | [125I]β-CIT | HeLa cells expressing SERT | [6] |

| IC50 | 6.43 (5.03–8.21) | [3H]5-HT | HEK-293 cells expressing hSERT | [5] |

| IC50 | 1.94 (1.71–2.21) | [3H]imipramine | Membranes from cells expressing SERT | [5] |

| IC50 | 5.76 (3.72–9.00) | [3H]imipramine (in the presence of 10 µM 5-HT) | Membranes from cells expressing SERT | [5] |

| IC50 | 6.3 ± 1.3 | [3H]5-HT | HeLa cells expressing SERT | [6] |

| IC50 | 2.5 ± 0.2 | [125I]β-CIT | Membranes from HeLa cells expressing SERT | [6] |

Note: The variability in these values can be attributed to differences in experimental conditions, such as the radioligand used, the cell line or tissue preparation, and the specific assay parameters.

Experimental Protocol: Radioligand Competition Binding Assay for SERT

The following is a detailed methodology for a radioligand competition binding assay to determine the Ki of this compound for the serotonin transporter. This protocol is a synthesis of commonly employed techniques in the field.

I. Materials and Reagents

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human serotonin transporter (hSERT).

-

Radioligand: [3H]Citalopram or another suitable high-affinity SERT radioligand.

-

Test Compound: this compound hydrochloride.

-

Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM Paroxetine).

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, and 5 mM KCl.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail: A commercially available liquid scintillation cocktail compatible with the chosen filter plates.

-

Protein Assay Reagent: Bradford or BCA protein assay kit.

-

Equipment:

-

Cell culture incubator (37°C, 5% CO2)

-

Centrifuge

-

Homogenizer (Dounce or Potter-Elvehjem)

-

96-well filter plates (e.g., GF/B or GF/C glass fiber filters)

-

Vacuum filtration manifold

-

Liquid scintillation counter

-

Microplate reader for protein assay

-

II. Experimental Workflow

The experimental workflow for a radioligand competition binding assay is depicted in the following diagram:

III. Step-by-Step Procedure

A. Membrane Preparation

-

Cell Culture: Grow HEK-293 cells stably expressing hSERT to 80-90% confluency in appropriate culture flasks.

-

Harvesting: Aspirate the culture medium, wash the cells with ice-cold phosphate-buffered saline (PBS), and then scrape the cells into fresh PBS.

-

Centrifugation: Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in ice-cold hypotonic lysis buffer (e.g., 5 mM Tris-HCl, pH 7.4 with protease inhibitors) and incubate on ice for 15 minutes.

-

Homogenization: Homogenize the cell suspension using a Dounce or Potter-Elvehjem homogenizer.

-

Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

-

High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Resuspension: Discard the supernatant and resuspend the membrane pellet in assay buffer.

-

Protein Quantification: Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.

-

Storage: Aliquot the membrane preparation and store at -80°C until use.

B. Competition Binding Assay

-

Thaw Membranes: On the day of the assay, thaw the membrane aliquots on ice and dilute to the desired concentration in assay buffer.

-

Prepare Assay Plate: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Membranes + [3H]Radioligand + Assay Buffer.

-

Non-specific Binding: Membranes + [3H]Radioligand + High concentration of a known SERT inhibitor (e.g., 10 µM Paroxetine).

-

Competition: Membranes + [3H]Radioligand + Serial dilutions of this compound.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Terminate the assay by rapid filtration of the plate contents through a 96-well glass fiber filter plate using a vacuum manifold.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Drying: Dry the filter plate completely.

-

Scintillation Counting: Add scintillation cocktail to each well and measure the radioactivity using a liquid scintillation counter.

C. Data Analysis

-

Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and competition binding counts.

-

Generate Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

-

Determine IC50: Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

-

Calculate Ki: Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for SERT.

Signaling Pathway Modulation by this compound

The interaction of this compound with SERT leads to a unique modulation of downstream signaling. By stabilizing the inward-facing conformation, it not only blocks serotonin reuptake but may also influence intracellular signaling cascades differently than competitive inhibitors. The diagram below illustrates the proposed mechanism and its potential impact on downstream signaling.

The stabilization of the inward-facing conformation of SERT by this compound may have distinct effects on downstream signaling pathways that regulate SERT function, such as those involving protein kinase A (PKA), protein kinase C (PKC), and p38 mitogen-activated protein kinase (p38 MAPK). These kinases are known to phosphorylate SERT, thereby modulating its trafficking to and from the plasma membrane and its transport activity. By locking SERT in a specific conformation, this compound could alter the accessibility of phosphorylation sites, leading to a unique downstream signaling signature compared to competitive inhibitors. Further research is needed to fully elucidate these specific downstream effects.

References

- 1. A mechanism of uncompetitive inhibition of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mechanistic basis for noncompetitive ibogaine inhibition of serotonin and dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ibogaine, a noncompetitive inhibitor of serotonin transport, acts by stabilizing the cytoplasm-facing state of the transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Mechanistic Basis for Noncompetitive Ibogaine Inhibition of Serotonin and Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]

- 7. This compound | Benchchem [benchchem.com]

The Psychoactive Properties of 10-Methoxyibogamine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methoxyibogamine, commonly known as ibogaine, is a psychoactive indole alkaloid derived from the West African shrub Tabernanthe iboga.[1][2] It has a rich history of traditional use in spiritual ceremonies and has garnered significant scientific interest for its potential therapeutic applications, particularly in the treatment of substance use disorders.[2][3] This technical guide provides a comprehensive overview of the psychoactive properties of this compound, focusing on its complex pharmacology, receptor interaction profiles, and the experimental methodologies used to elucidate its mechanisms of action.

Chemical and Physical Properties

-

Structure: A complex tricyclic indole molecule incorporating an isoquinuclidine moiety.[4]

-

Nomenclature: While the systematic name is this compound, it is also referred to as 12-methoxyibogamine in some literature based on the Chemical Abstracts numbering system.[1][5]

Pharmacokinetics and Metabolism

Following administration, this compound is metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, through O-demethylation to its major active metabolite, noribogaine (10-hydroxyibogamine).[4][6] This metabolic conversion is a critical aspect of its pharmacological profile, as noribogaine exhibits its own distinct and potent activity at various receptors.[2][4] The plasma elimination half-life of this compound in humans is approximately 7.5 hours, while noribogaine has a significantly longer half-life of 28–49 hours.[4][5] This extended presence of noribogaine is thought to contribute to the prolonged therapeutic effects reported after a single administration of ibogaine.

Quantitative Receptor Binding Profile

This compound's psychoactive effects are underpinned by its interaction with a wide array of neurotransmitter systems.[4][7] It is characterized by a broad receptor binding profile, generally with affinities in the micromolar range.[4] The following tables summarize the quantitative binding data for this compound and its primary metabolite, noribogaine, at key central nervous system targets.

Table 1: Opioid Receptor Binding Affinities

| Compound | Receptor Subtype | Kᵢ (µM) | Species | Reference |

|---|---|---|---|---|

| This compound | µ (mu) | ~10 - 100 | Rat | [4] |

| This compound | µ (mu) | 130 nM (high affinity site), 4 µM (low affinity site) | Not Specified | [4] |

| This compound | κ (kappa) | 2 - 4 | Rat | [4][8] |

| This compound | δ (delta) | 8.1 (as Coronaridine) | Not Specified | [8] |

| Noribogaine | µ (mu) | Weak agonist/partial agonist | Not Specified | [2][4] |

| Noribogaine | κ (kappa) | Moderate agonist | Not Specified |[2][4] |

Table 2: Serotonin Receptor and Transporter Affinities

| Compound | Target | Kᵢ (µM) / IC₅₀ (µM) | Species | Reference |

|---|---|---|---|---|

| This compound | 5-HT₂ₐ | Low affinity | Not Specified | [4] |

| This compound | 5-HT₂C | Low affinity | Not Specified | [9] |

| This compound | 5-HT₃ | Low affinity | Not Specified | [4] |

| This compound | Serotonin Transporter (SERT) | 4.1 (IC₅₀) | Not Specified | [10] |

| Noribogaine | Serotonin Transporter (SERT) | More potent than ibogaine | Not Specified |[4][11] |

Table 3: NMDA Receptor Binding Affinities

| Compound | Target | Kᵢ (µM) / IC₅₀ (µM) | Species | Reference |

|---|---|---|---|---|

| This compound | NMDA Receptor (MK-801 site) | 3.1 (IC₅₀) | Not Specified | [10] |

| This compound | NMDA Receptor | Non-competitive antagonist | Not Specified | [4] |

| Noribogaine | NMDA Receptor (MK-801 site) | Less potent than ibogaine | Human, Frog |[12] |

Table 4: Sigma Receptor Binding Affinities

| Compound | Receptor Subtype | Kᵢ (nM) | Species | Reference |

|---|---|---|---|---|

| This compound | σ₁ | 8554 | Not Specified | [13] |

| this compound | σ₂ | 201 | Not Specified |[13] |

Table 5: Other Receptor and Transporter Affinities

| Compound | Target | Kᵢ (µM) / IC₅₀ (µM) | Species | Reference |

|---|---|---|---|---|

| This compound | Nicotinic Acetylcholine Receptors (nAChRs) | Non-competitive antagonist | Not Specified | [4] |

| This compound | Dopamine Transporter (DAT) | Binding affinity demonstrated | Not Specified | [3] |

| this compound | Muscarinic M₁ and M₂ Receptors | 16 (IC₅₀ for M₁) | Not Specified |[10] |

Experimental Protocols

The quantitative data presented above were primarily generated using radioligand binding assays. A general protocol for such an assay is outlined below.

General Radioligand Binding Assay Protocol

-

Tissue Preparation: Brain tissue from the species of interest (e.g., rat) is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the cell membranes containing the receptors.

-

Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [³H]DAMGO for µ-opioid receptors, [³H]MK-801 for the NMDA receptor) at a fixed concentration.

-

Competition: To determine the binding affinity of this compound, increasing concentrations of the unlabeled compound are added to the incubation mixture to compete with the radioligand for binding to the target receptor.

-

Separation: After incubation, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand). The Kᵢ (inhibitory constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Signaling Pathways and Mechanisms of Action

The psychoactive effects of this compound are a result of its complex interplay with multiple neurotransmitter systems.

Caption: Overview of this compound's interactions with major neurotransmitter systems.

In Vivo Psychoactive and Behavioral Effects

The multifaceted receptor interactions of this compound translate into a range of behavioral and psychological effects.

-

Subjective Psychoactive Effects: In humans, this compound induces a state often described as oneirogenic, or dream-like, while maintaining consciousness. The experience is characterized by visual phenomena, often described as a "movie" or "slide show" of past memories, and a period of deep introspection. These effects are thought to be mediated, in part, by its activity at serotonin 5-HT₂ₐ receptors and kappa-opioid receptors.[2][9]

-

Anti-Addictive Properties: Preclinical studies in animal models have demonstrated that this compound can reduce the self-administration of drugs of abuse, including morphine, cocaine, and alcohol.[14] It also attenuates the symptoms of opioid withdrawal.[14] These anti-addictive effects are believed to be mediated by a combination of its actions, including NMDA receptor antagonism, kappa-opioid receptor agonism, and modulation of dopamine and serotonin systems.[3][15]

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of a novel psychoactive compound like this compound typically follows a structured workflow.

Caption: A typical workflow for the preclinical evaluation of a psychoactive compound.

Structure-Activity Relationships and Future Directions

The complex pharmacology of this compound, while potentially beneficial for treating multifaceted disorders like addiction, also contributes to its side effect profile, including potential cardiotoxicity.[16] This has spurred research into synthetic analogs with more selective receptor binding profiles. One such analog, 18-methoxycoronaridine (18-MC), has been developed to retain some of the anti-addictive properties of ibogaine while exhibiting a different and potentially safer pharmacological profile, with lower affinity for NMDA and sigma-2 receptors.[17]

Future research will likely focus on further elucidating the precise signaling cascades initiated by this compound and its metabolites, with the goal of designing novel therapeutics that maximize therapeutic benefit while minimizing adverse effects. The development of non-hallucinogenic analogs that retain anti-addictive properties is also a significant area of investigation.[16][18]

Conclusion

This compound is a pharmacologically complex psychoactive compound with a unique profile of effects on multiple neurotransmitter systems. Its ability to interact with opioid, serotonergic, glutamatergic, and dopaminergic pathways underlies its profound psychological effects and its potential as a therapeutic agent for substance use disorders. A thorough understanding of its quantitative receptor pharmacology and the experimental methodologies used for its characterization is essential for the continued development of safer and more effective treatments based on the iboga alkaloid scaffold.

References

- 1. moishv.com [moishv.com]

- 2. Ibogaine - Wikipedia [en.wikipedia.org]

- 3. beondibogaine.com [beondibogaine.com]

- 4. This compound | Benchchem [benchchem.com]

- 5. moishv.com [moishv.com]

- 6. Ibogaine and Noribogaine [ouci.dntb.gov.ua]

- 7. Receptor binding profile suggests multiple mechanisms of action are responsible for ibogaine's putative anti-addictive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Drug discrimination studies with ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What We Have Gained from Ibogaine: α3β4 Nicotinic Acetylcholine Receptor Inhibitors as Treatments for Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]

- 12. Research Portal [scholarship.miami.edu]

- 13. Morphing of Ibogaine: A Successful Attempt into the Search for Sigma-2 Receptor Ligands [mdpi.com]

- 14. Pharmacological comparison of the effect of ibogaine and 18-methoxycoronaridine on isolated smooth muscle from the rat and guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]

- 15. puzzlepiece.org [puzzlepiece.org]

- 16. New Compound Related to Psychedelic Ibogaine Could Treat Addiction, Depression | UC Davis [ucdavis.edu]

- 17. 18-Methoxycoronaridine (18-MC) and ibogaine: comparison of antiaddictive efficacy, toxicity, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. New Synthetic Ibogaine Treats Addiction With Fewer Side Effects | Psychedelic Spotlight [psychedelicspotlight.com]

The Neurogenic Potential of 10-Methoxyibogamine: A Technical Guide to its Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Methoxyibogamine, an indole alkaloid derived from the West African shrub Tabernanthe iboga, has garnered significant attention for its potential therapeutic applications, particularly in the realm of addiction interruption. Emerging evidence now suggests that its pharmacological effects may extend to the promotion of neurogenesis, the process of generating new neurons. This technical guide provides an in-depth exploration of the core mechanisms underlying the neurogenic potential of this compound, with a specific focus on its interaction with the Glial Cell Line-Derived Neurotrophic Factor (GDNF) signaling pathway. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key molecular pathways to serve as a comprehensive resource for researchers and drug development professionals. While direct quantitative evidence for this compound-induced neurogenesis is still an area of active investigation, the data presented herein on its potent upregulation of GDNF provides a strong rationale for its neurogenic capabilities.

Introduction

Adult neurogenesis, primarily occurring in the subgranular zone (SGZ) of the hippocampus and the subventricular zone (SVZ) of the lateral ventricles, is a critical process for neural plasticity, learning, and memory.[1] Dysregulation of neurogenesis has been implicated in various neurological and psychiatric disorders, making it a key target for therapeutic intervention. This compound, also known as ibogaine, has been shown to modulate the expression of several neurotrophic factors, molecules that support the growth, survival, and differentiation of neurons.[2] Of particular interest is its profound effect on Glial Cell Line-Derived Neurotrophic Factor (GDNF), a potent neurotrophic factor for dopaminergic neurons and a key regulator of neuronal proliferation and differentiation.[3][4] This guide will dissect the molecular mechanisms through which this compound may exert its pro-neurogenic effects, providing a foundational understanding for future research and therapeutic development.

Data Presentation: Quantitative Effects of this compound on Neurotrophic Factor Expression

While direct quantitative data on the effects of this compound on neural stem cell proliferation and differentiation markers (e.g., Ki-67, DCX) are limited in the current literature, compelling evidence demonstrates its ability to significantly upregulate the expression of key neurotrophic factors. The following tables summarize the available quantitative data on the effects of ibogaine (this compound) on GDNF and other neurotrophic factor mRNA and protein levels in rodent models.

Table 1: Effect of Ibogaine on GDNF mRNA Expression in Rat Brain Regions

| Brain Region | Ibogaine Dose (mg/kg) | Time Post-Administration (hours) | Fold Change in GDNF mRNA vs. Control | Reference |

| Ventral Tegmental Area (VTA) | 40 | 24 | ~12-fold increase | [1] |

| Substantia Nigra (SN) | 40 | 24 | ~6-fold increase | [1] |

| Prefrontal Cortex (PFC) | 40 | 24 | No significant change | [1] |

| Nucleus Accumbens (NAcc) | 40 | 24 | No significant change | [1] |

Table 2: Effect of Ibogaine on Neurotrophic Factor Protein Levels in Rat Brain

| Brain Region | Ibogaine Dose (mg/kg) | Time Post-Administration (hours) | Protein Measured | Change in Protein Level vs. Control | Reference |

| Ventral Tegmental Area (VTA) | 40 | 24 | Mature GDNF | Increased | [4] |

| Midbrain (including VTA) | 40 | 24 | GDNF | Increased | [4] |

Table 3: Effect of Ibogaine on BDNF mRNA Expression in Rat Brain Regions

| Brain Region | Ibogaine Dose (mg/kg) | Time Post-Administration (hours) | Fold Change in BDNF mRNA vs. Control | Reference |

| Nucleus Accumbens (NAcc) | 20 | 24 | ~220-fold increase | [1] |

| Nucleus Accumbens (NAcc) | 40 | 24 | ~340-fold increase | [1] |

| Prefrontal Cortex (PFC) | 20 | 24 | ~55-fold increase | [1] |

Signaling Pathways

The pro-neurogenic potential of this compound is strongly linked to its ability to upregulate GDNF, which in turn activates a cascade of intracellular signaling pathways crucial for neuronal proliferation, differentiation, and survival.

The GDNF Signaling Pathway

GDNF exerts its effects by binding to a multi-component receptor complex consisting of the GDNF family receptor alpha 1 (GFRα1) and the RET (Rearranged during transfection) receptor tyrosine kinase. The binding of GDNF to GFRα1 induces the dimerization of RET, leading to its autophosphorylation and the activation of downstream signaling cascades.

Caption: this compound-induced GDNF signaling pathway promoting neurogenesis.

Downstream Effectors of Neurogenesis

The activation of the PI3K/Akt and RAS/MAPK pathways by GDNF signaling converges on the regulation of transcription factors and other cellular machinery that directly control the processes of neurogenesis.

Caption: Downstream effectors of GDNF signaling in neurogenesis.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the neurogenic potential of this compound.

In Vitro Neurosphere Assay for Proliferation and Differentiation

This assay is used to assess the ability of this compound to promote the proliferation and differentiation of neural stem cells (NSCs) in culture.

Methodology:

-

NSC Isolation: Isolate NSCs from the subventricular zone of adult rodent brains.

-

Neurosphere Formation: Culture the isolated NSCs in a serum-free medium supplemented with EGF and FGF-2 to form neurospheres.

-

Treatment: Treat the neurospheres with varying concentrations of this compound or vehicle control.

-

Proliferation Assay:

-

After a defined treatment period, dissociate the neurospheres into single cells.

-

Quantify the number of viable cells using a hemocytometer or an automated cell counter.

-

Alternatively, incorporate BrdU or EdU during the final hours of treatment and quantify the percentage of labeled cells using immunocytochemistry or flow cytometry.

-

-

Differentiation Assay:

-

Plate the treated neurospheres onto a coated substrate in a differentiation medium (lacking EGF and FGF-2).

-

After a period of differentiation, fix the cells and perform immunocytochemistry for neuronal (e.g., β-III tubulin, NeuN), astrocytic (e.g., GFAP), and oligodendrocytic (e.g., O4) markers.

-

Quantify the percentage of cells expressing each marker to determine the effect of this compound on cell fate determination.

-

Caption: Workflow for the in vitro neurosphere assay.

In Vivo Assessment of Neurogenesis

This protocol outlines the steps to evaluate the effects of this compound on neurogenesis in an adult rodent model.

Methodology:

-

Animal Model: Use adult rodents (e.g., mice or rats).

-

Drug Administration: Administer this compound or vehicle control systemically (e.g., intraperitoneal injection) at a predetermined dose and frequency.

-

Proliferation Labeling: To label dividing cells, administer a thymidine analog such as BrdU or EdU for a specific period during the drug treatment.

-

Tissue Processing: After the treatment period, perfuse the animals and collect the brains. Process the brains for immunohistochemistry.

-

Immunohistochemistry:

-

Stain brain sections for markers of cell proliferation (e.g., Ki-67, BrdU).

-

Stain for markers of immature neurons (e.g., Doublecortin - DCX).

-

Perform co-localization studies with mature neuronal markers (e.g., NeuN) to assess the survival and integration of new neurons.

-

-

Quantification: Use stereological methods to quantify the number of labeled cells in the dentate gyrus of the hippocampus.

Caption: Workflow for in vivo assessment of neurogenesis.

Conclusion and Future Directions

The available evidence strongly suggests that this compound has the potential to promote neurogenesis, primarily through the robust upregulation of GDNF and the subsequent activation of pro-survival and pro-differentiative signaling pathways. While the direct quantification of its effects on neural stem cell proliferation and the generation of new neurons requires further investigation, the mechanistic framework presented in this guide provides a solid foundation for future research.

Future studies should focus on:

-

Direct Quantification: Conducting in vitro and in vivo studies to specifically quantify the effects of this compound on markers of neurogenesis such as Ki-67 and DCX.

-

Functional Significance: Investigating whether the potential neurogenic effects of this compound translate to improvements in cognitive function and behavior in animal models of neurological disorders.

-

Dose-Response and Safety: Establishing a clear dose-response relationship for the neurogenic effects of this compound and further evaluating its safety profile.